molecular formula C18H23N5O B2382148 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1795490-49-1

3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide

Cat. No. B2382148
CAS RN: 1795490-49-1
M. Wt: 325.416
InChI Key: DVBNSTDHMMSJFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the methyl groups at the 3 and 5 positions of the ring, and the coupling of the piperazine and amide groups .

Scientific Research Applications

Therapeutic Agent for Leukemia

Imatinib, a compound structurally similar to “3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide”, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .

Inhibitor of PIP3/Akt PH Domain Binding

This compound can disrupt PIP3/Akt PH domain binding, which suppresses PI3K-PDK1-Akt-dependent phosphorylation . This property can be used to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells .

Synthesis of New Amides

The compound can be used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment . This can be achieved by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-yl) .

Structural Studies

A series of structural studies have elucidated that Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Conformation Analysis

The flexible molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .

Interaction Analysis

Analysis of contributions of various types of intermolecular interactions to the molecular surface revealed that π…π stacking is more typical for the folded conformation of Imatinib , while the contribution of hydrophilic interactions does not affect molecular conformation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used . As with any chemical compound, appropriate safety precautions should be taken when handling this compound to minimize the risk of exposure.

properties

IUPAC Name

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-8-14(2)10-15(9-13)17(24)21-16-11-19-18(20-12-16)23-6-4-22(3)5-7-23/h8-12H,4-7H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBNSTDHMMSJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

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